molecular formula C7H11ClN2O B2476251 (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride CAS No. 2241128-09-4

(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride

Cat. No.: B2476251
CAS No.: 2241128-09-4
M. Wt: 174.63
InChI Key: PWSKRTGKSGPAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a hydrochloride salt form of (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Formation of Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving suitable amines and reducing agents like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and oxazole ring play crucial roles in the binding affinity and specificity of the compound. The methanamine group can participate in hydrogen bonding and electrostatic interactions, enhancing the overall efficacy of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,3-oxazol-4-yl)methanamine hydrochloride
  • (5-Trifluoromethyl-1,3-oxazol-4-yl)methanamine hydrochloride

Uniqueness

(5-Cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-3-6-7(5-1-2-5)10-4-9-6;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKRTGKSGPAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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